molecular formula C12H13N3 B13493121 4-(1-Allyl-1h-pyrazol-4-yl)aniline

4-(1-Allyl-1h-pyrazol-4-yl)aniline

Cat. No.: B13493121
M. Wt: 199.25 g/mol
InChI Key: PVHBMJJZMLTJPU-UHFFFAOYSA-N
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Description

4-(1-Allyl-1h-pyrazol-4-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Allyl-1h-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the allyl and aniline groups. One common method is the cycloaddition reaction of an alkyne with a hydrazine derivative to form the pyrazole ring. The allyl group can be introduced via an allylation reaction, and the aniline group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-Allyl-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-Allyl-1h-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Allyl-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The aniline group can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)aniline: Similar structure but lacks the allyl group.

    4-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure but has a methyl group instead of an allyl group.

    4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Contains multiple pyrazole rings and a methyl group.

Uniqueness

4-(1-Allyl-1h-pyrazol-4-yl)aniline is unique due to the presence of the allyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1-prop-2-enylpyrazol-4-yl)aniline

InChI

InChI=1S/C12H13N3/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h2-6,8-9H,1,7,13H2

InChI Key

PVHBMJJZMLTJPU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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